KRAS degrader-1
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Overview
Description
KRAS degrader-1 is a novel compound designed to target and degrade the KRAS protein, which is frequently mutated in various cancers. KRAS mutations are prevalent in lung adenocarcinoma, pancreatic ductal adenocarcinoma, and colorectal cancer, making it a critical target for cancer therapy . This compound works by selectively binding to KRAS in cancer cells and inducing its degradation, thereby inhibiting tumor growth .
Preparation Methods
Synthetic Routes and Reaction Conditions: KRAS degrader-1 is synthesized using a PROTAC (Proteolysis Targeting Chimera) approach. The synthesis involves the conjugation of a KRAS-binding ligand to an E3 ubiquitin ligase ligand via a linker . The reaction conditions typically involve the use of organic solvents like dimethyl sulfoxide (DMSO) and require careful control of temperature and pH to ensure the stability of the compound .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated synthesizers and purification techniques such as high-performance liquid chromatography (HPLC). The compound is then formulated into a stable form for storage and transportation .
Chemical Reactions Analysis
Types of Reactions: KRAS degrader-1 primarily undergoes binding and degradation reactions. It binds to the KRAS protein and recruits the E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of KRAS via the proteasome pathway .
Common Reagents and Conditions: The common reagents used in the synthesis of this compound include the KRAS-binding ligand, the E3 ubiquitin ligase ligand, and the linker. The reactions are typically carried out in organic solvents like DMSO under controlled temperature and pH conditions .
Major Products Formed: The major product formed from the reaction of this compound with KRAS is the ubiquitinated KRAS protein, which is subsequently degraded by the proteasome .
Scientific Research Applications
KRAS degrader-1 has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a model compound for studying PROTAC-based degradation mechanisms . In biology, it is used to investigate the role of KRAS in cellular signaling pathways and cancer progression . In medicine, this compound is being explored as a potential therapeutic agent for treating KRAS-mutant cancers . In industry, it is used in the development of targeted protein degradation technologies .
Mechanism of Action
KRAS degrader-1 exerts its effects by selectively binding to the KRAS protein in cancer cells. The compound is composed of a KRAS-binding ligand, a cell-penetrating peptide, and a lysosome-binding motif . Upon binding to KRAS, the degrader recruits the E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of KRAS via the proteasome pathway . This degradation inhibits the downstream signaling pathways that promote tumor growth and survival .
Comparison with Similar Compounds
KRAS degrader-1 is unique in its ability to target a wide range of KRAS mutants, including those that are considered “undruggable” by traditional small molecule inhibitors . Similar compounds include sotorasib and adagrasib, which target specific KRAS mutants like G12C . this compound has a broader range of activity and can degrade multiple KRAS mutants simultaneously .
List of Similar Compounds:- Sotorasib
- Adagrasib
- PROTAC K-Ras Degrader-1
- TUS-007
This compound represents a promising advancement in the field of targeted protein degradation, offering new hope for the treatment of KRAS-mutant cancers.
Properties
Molecular Formula |
C55H57Br2ClFIN8O7 |
---|---|
Molecular Weight |
1283.3 g/mol |
IUPAC Name |
2-[(2S)-4-[7-(8-chloronaphthalen-1-yl)-2-[[(2S)-1-[3-[2-[2-[2-[2,6-dibromo-4-[(Z)-(5-iodo-2-oxo-1H-indol-3-ylidene)methyl]phenoxy]ethoxy]ethoxy]ethoxy]propyl]pyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-1-(2-fluoroprop-2-enoyl)piperazin-2-yl]acetonitrile |
InChI |
InChI=1S/C55H57Br2ClFIN8O7/c1-35(59)54(70)68-20-19-67(32-39(68)13-15-61)52-41-14-18-66(49-10-3-7-37-6-2-9-46(58)50(37)49)33-48(41)63-55(64-52)75-34-40-8-4-16-65(40)17-5-21-71-22-23-72-24-25-73-26-27-74-51-44(56)29-36(30-45(51)57)28-43-42-31-38(60)11-12-47(42)62-53(43)69/h2-3,6-7,9-12,28-31,39-40H,1,4-5,8,13-14,16-27,32-34H2,(H,62,69)/b43-28-/t39-,40-/m0/s1 |
InChI Key |
LOEMJPPVFFSXHV-FXFGZECXSA-N |
Isomeric SMILES |
C=C(C(=O)N1CCN(C[C@@H]1CC#N)C2=NC(=NC3=C2CCN(C3)C4=CC=CC5=C4C(=CC=C5)Cl)OC[C@@H]6CCCN6CCCOCCOCCOCCOC7=C(C=C(C=C7Br)/C=C\8/C9=C(C=CC(=C9)I)NC8=O)Br)F |
Canonical SMILES |
C=C(C(=O)N1CCN(CC1CC#N)C2=NC(=NC3=C2CCN(C3)C4=CC=CC5=C4C(=CC=C5)Cl)OCC6CCCN6CCCOCCOCCOCCOC7=C(C=C(C=C7Br)C=C8C9=C(C=CC(=C9)I)NC8=O)Br)F |
Origin of Product |
United States |
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